molecular formula C20H29N3O4 B5571426 3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5571426
M. Wt: 375.5 g/mol
InChI Key: NZHOQFBOLJFOAW-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their diverse pharmacological activities. Although the specific chemical "3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one" does not have directly cited studies, compounds within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family have been synthesized and analyzed for various biological activities including antihypertensive and muscarinic agonist activities. These studies provide insights into the synthesis methods, molecular structures, and potential applications of similar compounds.

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multiple steps, including Michael addition reactions and cyclization processes. For example, a series of novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones related to M1 muscarinic agonists were synthesized using Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction (Tsukamoto et al., 1995). These methods could be adapted for the synthesis of the target compound by altering the substituents according to the desired functional groups.

Molecular Structure Analysis

Molecular structure analysis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives reveals a spirocyclic framework that incorporates both oxygen and nitrogen atoms within the ring system. This unique structural feature is significant for the biological activity of these compounds. The crystal structure and molecular mechanics energy minimization techniques provide insights into the three-dimensional conformation of these molecules, which is crucial for their interaction with biological targets (Satyamurthy et al., 1984).

Scientific Research Applications

Antihypertensive Applications

Research has explored derivatives of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one framework for their antihypertensive properties. Caroon et al. (1981) synthesized a series of compounds for screening as antihypertensive agents, identifying that certain derivatives showed promising activity as alpha-adrenergic blockers, potentially useful for managing high blood pressure Caroon et al., 1981.

Synthetic Methodologies and Chemical Analysis

Several studies have focused on synthetic methodologies involving spirocyclic compounds and their chemical analysis. For instance, the synthesis of spirolactams as conformationally restricted pseudopeptides was described by Fernandez et al. (2002), showcasing their utility in peptide synthesis Fernandez et al., 2002. Additionally, Martin‐Lopez and Bermejo (1998) developed a synthesis for azaspiro[4.5]decane systems, contributing to the field of cyclic compound synthesis Martin‐Lopez & Bermejo, 1998.

Anticancer and Antidiabetic Applications

Flefel et al. (2019) reported on the development of spirotiazolidines analogs with significant anticancer and antidiabetic activities. This study highlights the potential therapeutic applications of spirocyclic compounds in treating various diseases Flefel et al., 2019.

Muscarinic Receptor Agonists

Compounds related to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure have been investigated for their potential as muscarinic receptor agonists, which could have implications for treating cognitive disorders. Tsukamoto et al. (1995) synthesized a series of compounds related to YM796 and RS86, assessing their binding affinities for M1 and M2 receptors and in vivo muscarinic activity Tsukamoto et al., 1995.

properties

IUPAC Name

8-[3-(2-oxopyridin-1-yl)propanoyl]-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-3-6-16(2)23-15-20(27-19(23)26)9-13-22(14-10-20)18(25)8-12-21-11-5-4-7-17(21)24/h4-5,7,11,16H,3,6,8-10,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHOQFBOLJFOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2(CCN(CC2)C(=O)CCN3C=CC=CC3=O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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